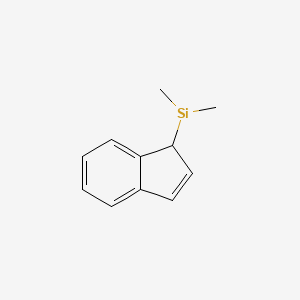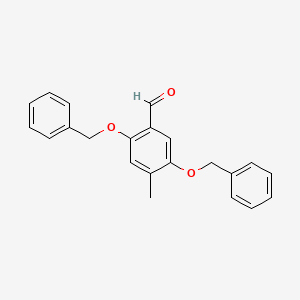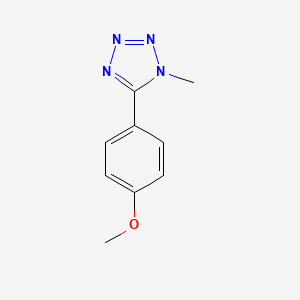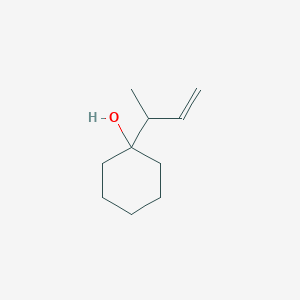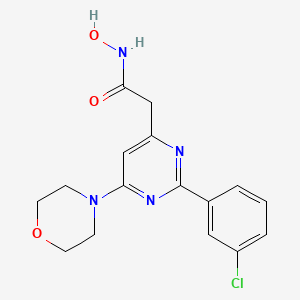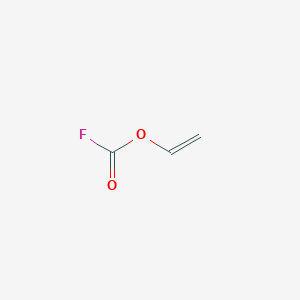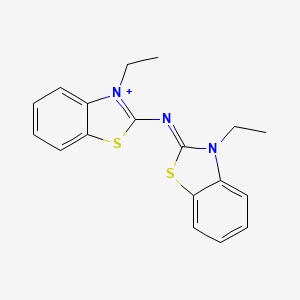
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two benzothiazole units connected through an imine linkage, with ethyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine typically involves the condensation of 3-ethylbenzothiazolium salts with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Substituted benzothiazole derivatives
Applications De Recherche Scientifique
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-ethyl-2-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 3-ethyl-1-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 3-ethyl-2-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
Uniqueness
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine stands out due to its unique imine linkage between two benzothiazole units, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H18N3S2+ |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C18H18N3S2/c1-3-20-13-9-5-7-11-15(13)22-17(20)19-18-21(4-2)14-10-6-8-12-16(14)23-18/h5-12H,3-4H2,1-2H3/q+1 |
Clé InChI |
AMAMEHNQJLDQIE-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=N\C3=[N+](C4=CC=CC=C4S3)CC |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=NC3=[N+](C4=CC=CC=C4S3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


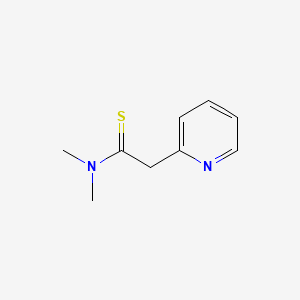
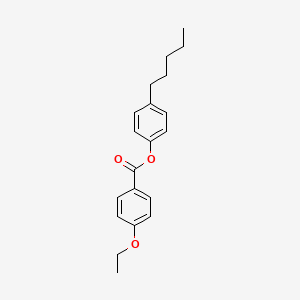

![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)
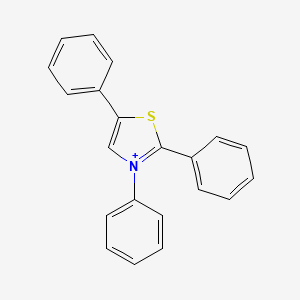
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
